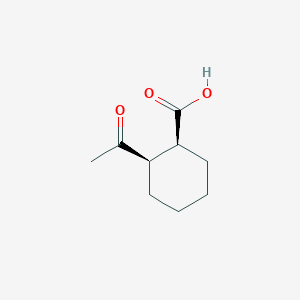
(1S,2R)-2-Acetylcyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-2-Acetylcyclohexane-1-carboxylic acid, also known as ACAC, is a chiral cyclic amino acid derivative that has gained significant attention in recent years due to its potential applications in various fields of scientific research. ACAC is synthesized through a multistep process, and its unique chemical properties make it an attractive candidate for use in biochemical and physiological studies.
Applications De Recherche Scientifique
(1S,2R)-2-Acetylcyclohexane-1-carboxylic acid has a wide range of potential applications in scientific research. One of the primary uses of (1S,2R)-2-Acetylcyclohexane-1-carboxylic acid is as a chiral building block for the synthesis of complex molecules. (1S,2R)-2-Acetylcyclohexane-1-carboxylic acid can be used to synthesize various cyclic amino acids and peptides, which can be used in drug discovery and development. Additionally, (1S,2R)-2-Acetylcyclohexane-1-carboxylic acid has been used as a ligand in asymmetric catalysis, which has led to the development of new synthetic methods for the production of chiral compounds.
Mécanisme D'action
The mechanism of action of (1S,2R)-2-Acetylcyclohexane-1-carboxylic acid is not fully understood, but it is believed to act as a chiral auxiliary in various chemical reactions. (1S,2R)-2-Acetylcyclohexane-1-carboxylic acid can also form stable complexes with metal ions, which can be used in catalytic reactions. Additionally, (1S,2R)-2-Acetylcyclohexane-1-carboxylic acid has been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
(1S,2R)-2-Acetylcyclohexane-1-carboxylic acid has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that (1S,2R)-2-Acetylcyclohexane-1-carboxylic acid can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. (1S,2R)-2-Acetylcyclohexane-1-carboxylic acid has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, (1S,2R)-2-Acetylcyclohexane-1-carboxylic acid has been shown to have neuroprotective effects, which may be due to its ability to modulate glutamatergic neurotransmission.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using (1S,2R)-2-Acetylcyclohexane-1-carboxylic acid in lab experiments is its chiral nature. (1S,2R)-2-Acetylcyclohexane-1-carboxylic acid is a chiral compound, which means that it can exist in two enantiomeric forms. This makes it an attractive candidate for use in studies that require chiral compounds. Additionally, (1S,2R)-2-Acetylcyclohexane-1-carboxylic acid is relatively easy to synthesize, which makes it readily available for scientific research. One of the limitations of using (1S,2R)-2-Acetylcyclohexane-1-carboxylic acid in lab experiments is that its mechanism of action is not fully understood. Additionally, (1S,2R)-2-Acetylcyclohexane-1-carboxylic acid has been shown to have some toxicity in vitro, which may limit its use in certain studies.
Orientations Futures
There are several future directions for research on (1S,2R)-2-Acetylcyclohexane-1-carboxylic acid. One area of research is the development of new synthetic methods for the production of chiral compounds using (1S,2R)-2-Acetylcyclohexane-1-carboxylic acid as a chiral auxiliary. Another area of research is the investigation of the anti-inflammatory and neuroprotective properties of (1S,2R)-2-Acetylcyclohexane-1-carboxylic acid. Additionally, further studies are needed to fully understand the mechanism of action of (1S,2R)-2-Acetylcyclohexane-1-carboxylic acid and its potential applications in drug discovery and development.
Méthodes De Synthèse
(1S,2R)-2-Acetylcyclohexane-1-carboxylic acid is synthesized through a multistep process that involves the reaction of cyclohexanone with benzaldehyde, followed by amination and acetylation. The reaction is catalyzed by a chiral catalyst, which results in the formation of a single enantiomer of (1S,2R)-2-Acetylcyclohexane-1-carboxylic acid. The synthesis method is relatively simple and can be carried out on a large scale, making (1S,2R)-2-Acetylcyclohexane-1-carboxylic acid readily available for scientific research.
Propriétés
Numéro CAS |
158430-34-3 |
|---|---|
Nom du produit |
(1S,2R)-2-Acetylcyclohexane-1-carboxylic acid |
Formule moléculaire |
C9H14O3 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
(1S,2R)-2-acetylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O3/c1-6(10)7-4-2-3-5-8(7)9(11)12/h7-8H,2-5H2,1H3,(H,11,12)/t7-,8-/m0/s1 |
Clé InChI |
TUKYIYSUAUIYSI-YUMQZZPRSA-N |
SMILES isomérique |
CC(=O)[C@@H]1CCCC[C@@H]1C(=O)O |
SMILES |
CC(=O)C1CCCCC1C(=O)O |
SMILES canonique |
CC(=O)C1CCCCC1C(=O)O |
Synonymes |
Cyclohexanecarboxylic acid, 2-acetyl-, (1R,2S)-rel- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![((7R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol](/img/structure/B136363.png)
![Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B136364.png)
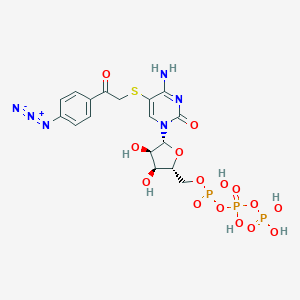
![2-(Methylthio)thieno[3,2-c]pyridine-3-carbonitrile](/img/structure/B136367.png)
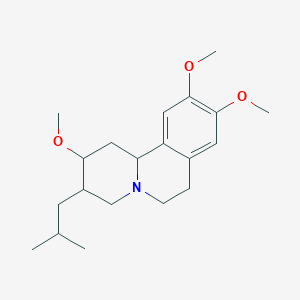
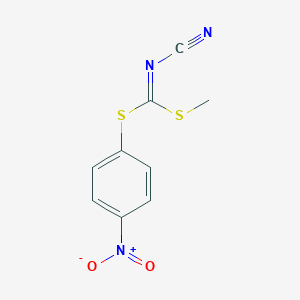
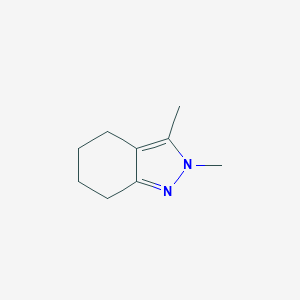
![1-[2-Naphthyl(4-phenyl-1H-pyrrol-3-yl)methyl]-1H-imidazole](/img/structure/B136376.png)
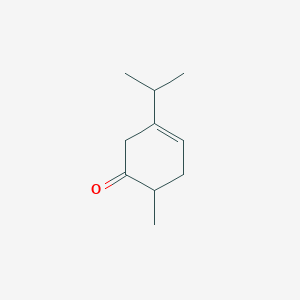
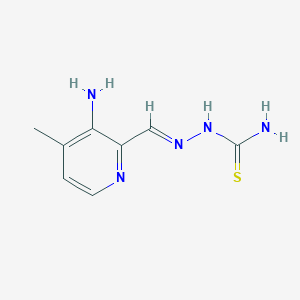
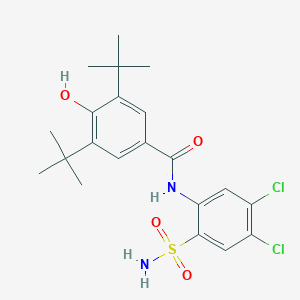
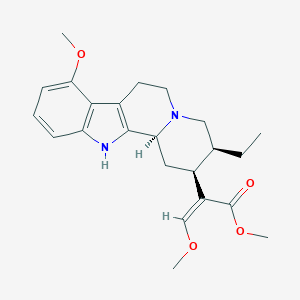
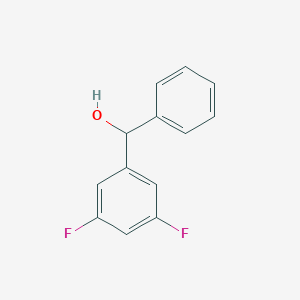
![(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide](/img/structure/B136396.png)